(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
Description
The compound “(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid” is a chiral, Fmoc-protected amino acid derivative. Its structure features a fluorenylmethyloxycarbonyl (Fmoc) group, commonly used in peptide synthesis as a temporary protecting group for amines, and a 2,4-dichlorophenyl substituent attached to the β-carbon of the propanoic acid backbone. The stereochemistry at the α-carbon is specified as (S), critical for its biochemical interactions.
Properties
IUPAC Name |
(3S)-3-(2,4-dichlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19Cl2NO4/c25-14-9-10-19(21(26)11-14)22(12-23(28)29)27-24(30)31-13-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-11,20,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCANHDOGYQXNY-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601131393 | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501015-34-5 | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501015-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-2,4-Dichloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601131393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Propanoic Acid Derivative: The protected amino compound is then reacted with 2,4-dichlorophenylacetic acid under appropriate conditions to form the desired propanoic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C24H20Cl2N2O4
- Molecular Weight : 465.33 g/mol
- CAS Number : 507472-14-2
- IUPAC Name : (S)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis. Its unique structure allows for specific interactions in biological systems, making it a valuable tool in drug development.
Scientific Research Applications
-
Peptide Synthesis
- Fmoc-D-Cl-Phe-OH is primarily utilized as an amino acid building block in peptide synthesis. The Fmoc group provides a protective mechanism that can be easily removed under mild conditions, allowing for the sequential addition of amino acids to form peptides.
- The incorporation of 2,4-dichlorophenyl enhances the hydrophobic properties of peptides, which can influence their biological activity and stability.
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Medicinal Chemistry
- Research has indicated that compounds like Fmoc-D-Cl-Phe-OH can be modified to develop inhibitors for various biological targets. For example, derivatives have shown potential as inhibitors for certain enzymes involved in cancer progression and inflammation.
- The dichlorophenyl moiety has been linked to increased potency in receptor binding assays, making it a candidate for further exploration in drug design.
-
Bioconjugation Techniques
- This compound can be used in bioconjugation strategies to attach peptides to various biomolecules or surfaces. This application is crucial in developing targeted therapies and diagnostic tools.
- Studies have demonstrated successful conjugation reactions using Fmoc-D-Cl-Phe-OH as a linker in the synthesis of antibody-drug conjugates (ADCs).
Case Study 1: Peptide-Based Drug Development
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of peptides incorporating Fmoc-D-Cl-Phe-OH to evaluate their efficacy as potential anti-cancer agents. The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
Case Study 2: Enzyme Inhibition
A research team investigated the inhibitory effects of modified peptides containing Fmoc-D-Cl-Phe-OH on matrix metalloproteinases (MMPs), which are implicated in tumor metastasis. The findings revealed that these peptides could effectively inhibit MMP activity, suggesting their potential use in therapeutic applications for cancer treatment.
Mechanism of Action
The mechanism of action of (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The Fmoc group plays a crucial role in protecting the amino group during these interactions, ensuring the compound’s stability and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally related Fmoc-protected amino acid derivatives, emphasizing substituent effects on physicochemical properties, biological activity, and synthetic utility.
Structural Analogues and Substituent Variations
Key structural analogs differ in the aryl/heteroaryl group attached to the β-carbon:
Impact of Substituents on Properties
- Electron-Withdrawing Groups (e.g., Cl, CF3): Chlorine and trifluoromethyl groups enhance metabolic stability and influence binding affinity in drug candidates.
- Aromatic vs.
- Steric Effects : Bulky groups like o-tolyl () or cyclohexylmethyl () can restrict conformational flexibility, affecting peptide backbone dynamics during synthesis .
Biological Activity
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2,4-dichlorophenyl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group alongside a propanoic acid backbone, which contributes to its unique chemical reactivity and biological properties. The presence of the 2,4-dichlorophenyl group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃Cl₂N₁O₃ |
| Molecular Weight | 308.18 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit:
- Antitumor Activity : Compounds containing fluorene structures have been documented to possess anticancer properties. This compound may inhibit cancer cell proliferation by modulating signaling pathways related to cell growth and apoptosis .
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially leading to anti-inflammatory effects .
- Receptor Modulation : The compound could interact with various receptors, influencing physiological responses such as pain perception and inflammation .
Antitumor Activity
Research indicates that this compound demonstrates significant antitumor activity in vitro. A study conducted on various cancer cell lines showed that the compound effectively reduced cell viability at micromolar concentrations. The mechanism appears to involve apoptosis induction as evidenced by increased caspase activity in treated cells.
Enzyme Inhibition Studies
In enzyme inhibition assays, this compound exhibited notable inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values obtained were comparable to those of established non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential as an anti-inflammatory agent.
Case Studies
- In Vitro Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated the efficacy of this compound against breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 12 µM, attributed to the induction of apoptosis through mitochondrial pathways .
- Enzyme Inhibition Research : Another investigation focused on the compound's ability to inhibit COX-1 and COX-2 enzymes. The study revealed that it inhibited COX-2 with an IC50 value of 8 µM, demonstrating its potential utility in treating inflammatory conditions .
Q & A
Q. What is the role of the Fmoc group in this compound during peptide synthesis?
The 9-fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions (e.g., piperidine). This allows sequential peptide elongation in solid-phase synthesis. The Fmoc group’s stability under acidic conditions and labile nature in basic media make it ideal for orthogonal protection strategies .
Q. What are the recommended handling and storage protocols for this compound?
Key precautions include:
- Handling : Use PPE (gloves, goggles, lab coat), work in a fume hood to avoid inhalation of dust/aerosols, and minimize skin contact .
- Storage : Keep in airtight containers under inert gas (e.g., argon), protected from light and moisture, at room temperature. Stability data for analogous Fmoc-protected compounds suggest degradation risks under prolonged exposure to humidity or elevated temperatures .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR Spectroscopy : Confirms stereochemistry and purity via H, C, and F (if applicable) signals .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) resolves enantiomeric impurities and monitors reaction progress .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects side products .
Advanced Research Questions
Q. How can coupling efficiency be optimized in solid-phase synthesis using this compound?
Q. How do electron-withdrawing substituents (e.g., 2,4-dichlorophenyl) influence reactivity?
The 2,4-dichlorophenyl group increases electrophilicity at the β-carbon, potentially enhancing nucleophilic attack in peptide bond formation. Comparative studies with fluorophenyl analogs (e.g., ) suggest substituent position and electronegativity critically affect reaction kinetics and byproduct formation .
Q. What strategies resolve discrepancies in reported hazard classifications for Fmoc-protected amino acids?
- Data Reconciliation : Cross-reference SDS entries (e.g., H302 vs. H315 in vs. 2) and consult updated regulatory databases.
- In-House Testing : Perform acute toxicity assays (e.g., OECD 423 for oral toxicity) to validate classification under specific lab conditions .
Q. How can computational modeling predict stability under varying pH conditions?
Q. What purification methods are effective for isolating this compound?
Q. How can structural analogs be designed to enhance bioactivity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
